molecular formula C11H13N3 B3383935 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- CAS No. 51143-42-1

1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-

Cat. No.: B3383935
CAS No.: 51143-42-1
M. Wt: 187.24 g/mol
InChI Key: PUAVVYSZRNWCGP-UHFFFAOYSA-N
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Description

1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring with two adjacent nitrogen atoms, making it a valuable scaffold in the development of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- can be synthesized through several methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. This reaction typically requires a catalyst, such as iodine, to promote the formation of the pyrazole ring . Another method involves the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .

Industrial Production Methods: Industrial production of this compound often employs scalable methods, such as the use of transition-metal catalysts and one-pot multicomponent processes. These methods are designed to maximize yield and minimize reaction times, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic systems .

Scientific Research Applications

1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1H-Pyrazol-5-amine, 3,5-dimethyl-1-phenyl-
  • 1H-Pyrazol-5-amine, 3,4-dimethyl-1-(4-methylphenyl)-
  • 1H-Pyrazol-5-amine, 3,4-dimethyl-1-(4-chlorophenyl)-

Uniqueness: 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 3,4-dimethyl substitution enhances its stability and reactivity compared to other pyrazole derivatives .

Properties

IUPAC Name

4,5-dimethyl-2-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-9(2)13-14(11(8)12)10-6-4-3-5-7-10/h3-7H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAVVYSZRNWCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406110
Record name 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51143-42-1
Record name 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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